molecular formula C22H18N2O4 B249462 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

Cat. No. B249462
M. Wt: 374.4 g/mol
InChI Key: UYTUOMYZUMIHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and modulate the activity of certain immune cells.
Biochemical and physiological effects:
Studies have shown that 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid can modulate various biochemical and physiological processes. This compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. It may also modulate the activity of certain neurotransmitters and receptors in the brain, potentially leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One direction is to investigate its potential as a neuroprotective agent, given its ability to modulate the activity of certain neurotransmitters and receptors in the brain. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.

Synthesis Methods

Several methods have been reported for the synthesis of 3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization using a Lewis acid catalyst such as boron trifluoride etherate to obtain the final product.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use as a neuroprotective agent.

properties

Product Name

3-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-2-phenyl-1H-quinazoline-2-carboxylic acid

InChI

InChI=1S/C22H18N2O4/c1-28-19-14-8-7-13-18(19)24-20(25)16-11-5-6-12-17(16)23-22(24,21(26)27)15-9-3-2-4-10-15/h2-14,23H,1H3,(H,26,27)

InChI Key

UYTUOMYZUMIHAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C4=CC=CC=C4)C(=O)O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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